Ácido tiazol-4,5-dicarboxílico

Descripción general

Descripción

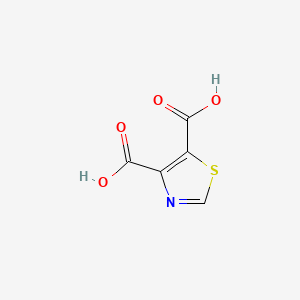

Thiazole-4,5-dicarboxylic acid (TDCA) is a heterocyclic compound that is used in a variety of research and industrial applications. TDCA is a member of the thiazole family of molecules, which are characterized by their five-membered ring structure containing one nitrogen atom and four carbon atoms. TDCA is an important building block for the synthesis of many other compounds, and its unique structure makes it a valuable tool for scientists to study a variety of biological and chemical processes.

Aplicaciones Científicas De Investigación

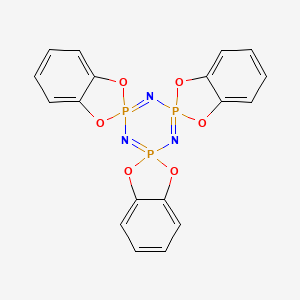

Síntesis de tiazolo[4,5-b]piridinas {svg_1}

El ácido tiazol-4,5-dicarboxílico se utiliza en la síntesis de tiazolo[4,5-b]piridinas. Se ha informado que estos compuestos poseen un amplio espectro de actividades farmacológicas, incluidas las actividades antioxidante, antimicrobiana, herbicida, antiinflamatoria, antifúngica y antitumoral {svg_2}.

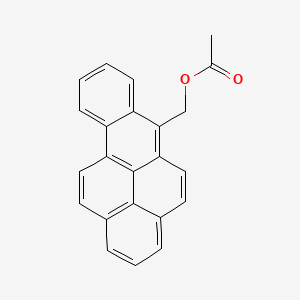

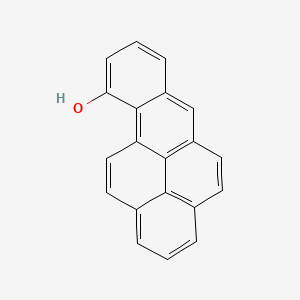

Actividad antioxidante {svg_3} {svg_4}

Se ha encontrado que los derivados de tiazol, incluidos los derivados del ácido tiazol-4,5-dicarboxílico, exhiben una alta actividad antioxidante. Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo {svg_5} {svg_6}.

Actividad antimicrobiana {svg_7} {svg_8}

Se ha informado que los derivados del ácido tiazol-4,5-dicarboxílico tienen propiedades antimicrobianas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos {svg_9} {svg_10}.

Actividad herbicida {svg_11}

Se ha encontrado que las tiazolo[4,5-b]piridinas, sintetizadas a partir del ácido tiazol-4,5-dicarboxílico, exhiben actividad herbicida. Esto sugiere posibles aplicaciones en la agricultura {svg_12}.

Actividad antiinflamatoria {svg_13} {svg_14}

Se ha informado que los derivados de tiazol tienen propiedades antiinflamatorias. Esto sugiere posibles aplicaciones en el tratamiento de enfermedades inflamatorias {svg_15} {svg_16}.

Actividad antifúngica {svg_17} {svg_18}

Se ha encontrado que los derivados del ácido tiazol-4,5-dicarboxílico tienen propiedades antifúngicas. Esto sugiere posibles aplicaciones en el tratamiento de infecciones fúngicas {svg_19} {svg_20}.

Actividad antitumoral {svg_21} {svg_22}

Se ha informado que los derivados del ácido tiazol-4,5-dicarboxílico tienen propiedades antitumorales. Esto sugiere posibles aplicaciones en el tratamiento del cáncer {svg_23} {svg_24}.

Polímeros de coordinación {svg_25}

El ácido tiazol-4,5-dicarboxílico se ha utilizado en la preparación de nuevos polímeros de coordinación. Estos polímeros se han caracterizado completamente mediante métodos analíticos, térmicos y de estructura XRPD {svg_26}.

Direcciones Futuras

Thiazole derivatives, including Thiazole-4,5-dicarboxylic acid, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.

Mecanismo De Acción

Target of Action

Thiazole-4,5-dicarboxylic acid, like other thiazole derivatives, has been found to interact with a variety of biological targets. For instance, thiazole derivatives have been observed to have antimicrobial, antifungal, and antineoplastic activities . .

Mode of Action

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Biochemical Pathways

Thiazole derivatives have been observed to influence several biochemical pathways. They can activate or stop these pathways, leading to various downstream effects . .

Pharmacokinetics

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .

Result of Action

Thiazole derivatives have been observed to have several biological activities, such as antimicrobial, antifungal, and antineoplastic activities . These activities suggest that Thiazole-4,5-dicarboxylic acid may have similar effects at the molecular and cellular levels.

Action Environment

Thiazole derivatives are known to have diverse biological activities, suggesting that they may be influenced by various environmental factors .

Análisis Bioquímico

Biochemical Properties

Thiazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole-4,5-dicarboxylic acid is involved in the synthesis of thiamine (Vitamin B1), which is essential for carbohydrate metabolism and the normal functioning of the nervous system . The compound’s interactions with enzymes such as thiamine pyrophosphokinase facilitate the conversion of thiamine to its active form, thiamine pyrophosphate, which is a cofactor for several enzymatic reactions.

Cellular Effects

Thiazole-4,5-dicarboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of thiamine impacts the production of neurotransmitters such as acetylcholine, which is crucial for nerve signal transmission . Additionally, thiazole-4,5-dicarboxylic acid has been shown to exhibit antimicrobial and antitumor activities, affecting the proliferation and survival of different cell types .

Molecular Mechanism

At the molecular level, thiazole-4,5-dicarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound’s interaction with thiamine pyrophosphokinase leads to the formation of thiamine pyrophosphate, which is essential for the activity of enzymes involved in energy metabolism . Thiazole-4,5-dicarboxylic acid also exhibits enzyme inhibition or activation properties, affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiazole-4,5-dicarboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for biochemical studies . Long-term exposure to thiazole-4,5-dicarboxylic acid has been observed to influence cellular processes such as cell proliferation and differentiation, with potential implications for therapeutic applications .

Dosage Effects in Animal Models

The effects of thiazole-4,5-dicarboxylic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antimicrobial and antitumor activities . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Thiazole-4,5-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of thiamine highlights its importance in carbohydrate metabolism and energy production . Additionally, thiazole-4,5-dicarboxylic acid affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, thiazole-4,5-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . Understanding the transport and distribution mechanisms of thiazole-4,5-dicarboxylic acid is crucial for optimizing its therapeutic applications and ensuring effective delivery to target sites.

Subcellular Localization

Thiazole-4,5-dicarboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in biochemical reactions and its interactions with other biomolecules.

Propiedades

IUPAC Name |

1,3-thiazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHARFNUBJTTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176892 | |

| Record name | Thiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22358-80-1 | |

| Record name | Thiazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)

![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)

![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)